Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS 34711-92-7) is a pyridopyrimidine derivative with a molecular formula of C₁₁H₁₁N₃O₃S and a molecular weight of 265.29 . It is characterized by a fused pyrido[2,3-d]pyrimidine core, featuring a methylthio (-SMe) group at position 2, an ethyl ester (-COOEt) at position 6, and a ketone (=O) at position 3. This compound is primarily used in research settings, with strict storage guidelines (2–8°C) and solubility protocols to ensure stability . The compound’s purity exceeds 98%, and it is supplied as a 10 mM solution for experimental convenience .
Properties
IUPAC Name |
ethyl 2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-3-17-10(16)7-5-12-9-6(8(7)15)4-13-11(14-9)18-2/h4-5H,3H2,1-2H3,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVUFRQGWKYVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC(=NC=C2C1=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent introduction of the methylthio group. The reaction conditions often involve the use of catalysts, such as acids or bases, and solvents like ethanol or methanol to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acids or bases for catalysis. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the keto group results in hydroxyl derivatives .
Scientific Research Applications
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrido[2,3-d]pyrimidine Derivatives
Biological Activity
Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structural characteristics contribute to its potential therapeutic applications, particularly in targeting various biological pathways.
Chemical Structure and Properties
The molecular formula of this compound is C11H11N3O3S. The compound features a pyrimidine ring fused to a pyridine ring with functional groups such as an ethyl ester and a methylthio group. The presence of these functional groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H11N3O3S |
| Molecular Weight | 251.28 g/mol |
| CAS Number | 34711-92-7 |
Biological Activity Overview
Research has indicated that this compound possesses various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. It targets specific receptors involved in cell signaling pathways that promote tumor growth and survival.
- Enzyme Inhibition : this compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to reduced levels of tetrahydrofolate necessary for nucleotide synthesis, thereby affecting rapidly dividing cells such as cancer cells.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dihydrofolate Reductase (DHFR) : The compound binds to DHFR with high affinity, leading to decreased folate metabolism and subsequent inhibition of DNA synthesis.
- Kinase Inhibition : It has been shown to inhibit specific kinases involved in signal transduction pathways related to cancer progression. This includes tyrosine kinases that are often overexpressed in malignancies.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study published in MDPI demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antitumor activity by inhibiting key signaling pathways in cancer cells. Ethyl 2-(methylthio)-5-oxo was among the compounds tested and showed promising results against various cancer cell lines .
- Enzyme Assays : Research conducted on enzyme inhibition revealed that this compound effectively inhibits DHFR at low micromolar concentrations, indicating its potential as a lead compound for developing antifolate drugs .
- Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of several pyrido[2,3-d]pyrimidines, including Ethyl 2-(methylthio)-5-oxo. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What are the common synthetic routes for Ethyl 2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate?
Methodological Answer:
A representative synthesis involves refluxing precursors in acidic or anhydrous conditions. For example, a pyrimidine derivative (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) can be reacted with chloroacetic acid, an aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride. The reaction is refluxed for 8–10 hours, concentrated, filtered, and recrystallized from ethyl acetate/ethanol to yield the product (78% yield, mp 427–428 K) . For analogous compounds, hydrothermal synthesis with metal coordination (e.g., nickel) has also been employed, requiring precise control of temperature and stoichiometry .
Basic: How is the crystal structure of this compound determined, and what software is typically used?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Crystals are mounted on a diffractometer, and data are collected at 296 K. The SHELX suite (e.g., SHELXL for refinement) is widely used for solving and refining structures. Hydrogen atoms are placed in calculated positions using a riding model (C—H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5Ueq(C)). For example, the pyridopyrimidine ring in related compounds exhibits puckering (flattened boat conformation) with deviations up to 0.224 Å from the mean plane, analyzed via SHELX .
Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) in solution vs. solid-state rigidity. To resolve this:
Cross-validate techniques : Compare NMR (solution) and X-ray (solid-state) data. For example, crystallography may reveal non-planar ring puckering undetectable by NMR .
DFT calculations : Optimize the structure computationally and compare with experimental data.
Variable-temperature NMR : Detect conformational flexibility in solution .
Advanced: What strategies optimize the synthesis yield of pyridopyrimidine derivatives under varying conditions?
Methodological Answer:
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance reactivity .
- Catalyst use : Sodium acetate accelerates cyclization in acidic media .
- Temperature control : Reflux (~100–120°C) ensures complete reaction without decomposition .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) improves purity .
Advanced: How are hydrogen bonding patterns analyzed in pyridopyrimidine crystals, and what functional implications do they have?
Methodological Answer:
Hydrogen bonding is analyzed via:
Graph-set analysis : Categorize interactions (e.g., C—H···O bifurcated bonds) into motifs (chains, rings). For example, chains along the c-axis stabilize the crystal lattice .
Directionality : Measure dihedral angles (e.g., 80.94° between fused rings) to assess packing efficiency .
Thermal ellipsoids : Refine anisotropic displacement parameters to confirm H-bond stability .
Advanced: How can ring puckering in the pyridopyrimidine core be quantified, and what computational tools are used?
Methodological Answer:
Puckering is quantified using Cremer-Pople parameters:
Calculate displacements : Measure deviations (e.g., 0.224 Å for C5) from the mean plane .
Software tools : Mercury (CCDC) or PLATON visualize puckering.
Pseudorotation analysis : For five-membered rings, use torsion angles to model conformational flexibility .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Wear gloves, lab coats, and eye protection .
- Spill management : Sweep/vacuum spills; avoid dust generation .
- Storage : Keep in airtight containers in dry, ventilated areas .
Advanced: How are pyridopyrimidine derivatives evaluated for biological activity (e.g., antimicrobial)?
Methodological Answer:
Derivatization : React with triazolethiones or piperazine to enhance activity .
Assays : Use microdilution (MIC) against bacterial/fungal strains.
SAR analysis : Correlate substituents (e.g., methylthio groups) with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
